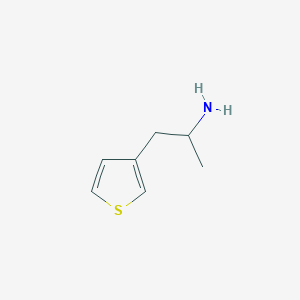

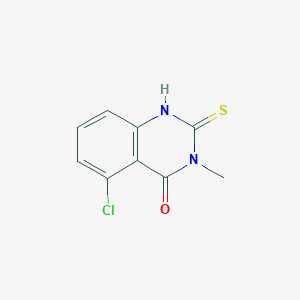

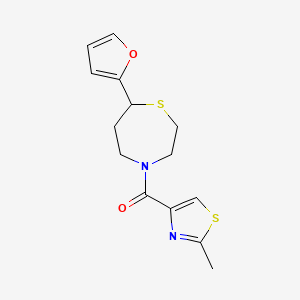

![molecular formula C11H12N2O2 B2537783 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94882-00-5](/img/structure/B2537783.png)

2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . The 4H-pyrido[1,2-a]pyrimidin-4-one family exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Another method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, in moderate to good yields has been developed .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one include C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Other reactions include Pd catalyzed direct arylation and alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-one through CH bond functionalization .Applications De Recherche Scientifique

Aldose Reductase Inhibition and Antioxidant Activity

2-Propoxy-4H-Pyrido[1,2-a]Pyrimidin-4-One derivatives have been identified as selective aldose reductase inhibitors, displaying activity in the micromolar/submicromolar range. These derivatives, especially those with a phenol or catechol moiety, also demonstrate significant antioxidant properties, suggesting potential for therapeutic applications in oxidative stress-related diseases (La Motta et al., 2007).

Synthesis and Structural Applications

The synthesis of pyrido[1,2-a]pyrimidin-4-ones, a structurally related group, has been optimized through various methods. These methods include solvent-free synthesis, which is more environmentally friendly, and the use of different catalysts to improve yield and functional group tolerance. These advancements contribute to the broader availability of these compounds for research and potential therapeutic applications (Roslan et al., 2015), (Yan et al., 2014).

Biological Activity

Several studies have focused on exploring the biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives. These include their potential as antimalarial agents and the exploration of their analgesic properties. Such studies are crucial for identifying new therapeutic compounds and understanding their mechanisms of action (Mane et al., 2014), (Ukrainets et al., 2015).

Green Chemistry Approaches

The development of green chemistry methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones emphasizes the importance of environmentally sustainable practices in chemical research. Techniques such as using non-toxic solvents and minimizing waste by-products are increasingly important in modern chemical synthesis (Alam et al., 2016).

Orientations Futures

The future directions for the research on 4H-pyrido[1,2-a]pyrimidin-4-one derivatives include further CH bond functionalization reactions on 4H-pyrido[1,2-a]pyrimidin-4-one . Another direction could be the development of a previously unknown heterocyclic system by combining active pyridopyrimidine, aromatic aldehyde, and β-naphthol moieties to provide a better spectrum of antimicrobial activity .

Propriétés

IUPAC Name |

2-propoxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-15-10-8-11(14)13-6-4-3-5-9(13)12-10/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWLEQHYPMISKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

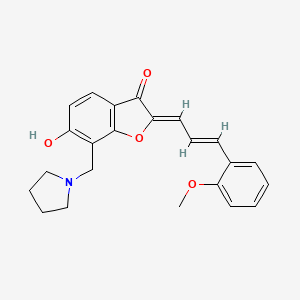

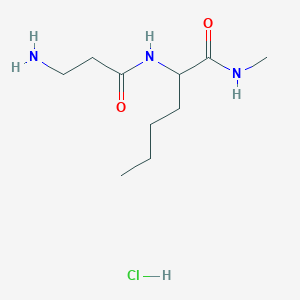

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)

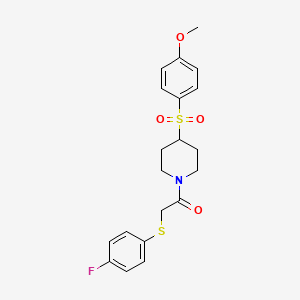

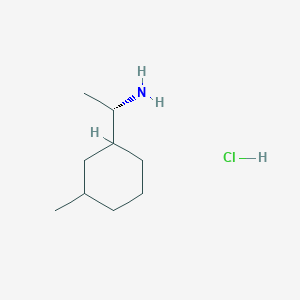

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)

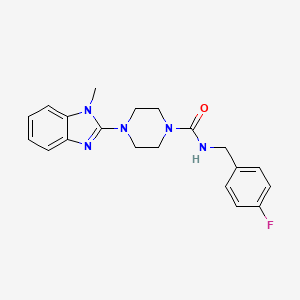

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)